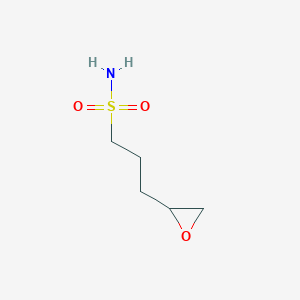

3-(Oxiran-2-yl)propane-1-sulfonamide

Description

3-(Oxiran-2-yl)propane-1-sulfonamide is a sulfonamide derivative featuring an epoxide (oxiran) group at the 3-position of a propane chain. This compound combines the electrophilic reactivity of an epoxide with the versatile sulfonamide moiety, which is widely utilized in medicinal chemistry for its bioisosteric properties and hydrogen-bonding capabilities.

Properties

IUPAC Name |

3-(oxiran-2-yl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)3-1-2-5-4-9-5/h5H,1-4H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNCEFWKDOOJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Epoxidation of Allyl Sulfonamide: One common method involves the epoxidation of allyl sulfonamide using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Industrial Production Methods: Industrial production methods for 3-(Oxiran-2-yl)propane-1-sulfonamide may involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The oxirane ring in 3-(Oxiran-2-yl)propane-1-sulfonamide is highly reactive towards nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfides, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent (e.g., ethanol or water) are commonly used.

Major Products Formed:

Nucleophilic Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or amino derivatives are formed.

Oxidation Products: Sulfonic acids or sulfoxides are common oxidation products.

Reduction Products: Sulfides or secondary amines are typical reduction products.

Scientific Research Applications

Chemistry:

Building Block: 3-(Oxiran-2-yl)propane-1-sulfonamide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine:

Enzyme Inhibition:

Drug Development: It is explored as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.

Industry:

Mechanism of Action

Comparison with Similar Compounds

3-(2-Oxo-1,3-oxazolidin-3-yl)propane-1-sulfonamide

Structural Differences :

- Replaces the epoxide with a 1,3-oxazolidin-2-one ring (a cyclic carbamate).

- Retains the propane-1-sulfonamide backbone.

Key Properties :

3-[(2-Methylpropan-2-yl)oxy]propane-1-sulfonamide

Structural Differences :

- Substitutes the epoxide with a tert-butoxy ether group.

- Maintains the sulfonamide functionality.

Key Properties :

- The tert-butoxy group enhances steric bulk and lipophilicity, improving metabolic stability in drug candidates .

- Commercially available (CAS: 1340133-83-6) and used in synthetic chemistry for building blocks in drug discovery and fragrances .

- Lacks the electrophilic reactivity of epoxides, making it more suitable for non-covalent interactions in formulations.

Chromone-Based Sulfonamide Derivatives

Structural Differences :

Key Properties :

- Extended conjugation in chromone derivatives enhances optical properties, making them candidates for quantum electronics or fluorescence applications .

- Higher molecular complexity reduces synthetic accessibility compared to simpler sulfonamide-epoxide hybrids.

Comparative Analysis Table

Research Implications and Gaps

- The epoxide in this compound offers unique reactivity for targeted covalent drug design, but its instability under physiological conditions requires further study.

- Comparative CCS data highlights the need for analytical characterization of epoxide derivatives to differentiate them from oxazolidinone analogs.

- Commercial availability of tert-butoxy analogs suggests scalable synthesis routes for epoxide-containing sulfonamides, pending optimization.

Biological Activity

3-(Oxiran-2-yl)propane-1-sulfonamide, a compound characterized by its unique epoxide structure, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an epoxide group (oxirane) attached to a sulfonamide moiety. This configuration is significant as it may influence the compound's reactivity and interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated that it induces apoptosis and inhibits cell proliferation. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, leading to inhibition of critical biological processes.

- DNA Interaction : The epoxide group can form covalent bonds with nucleophilic sites on DNA, potentially leading to mutations or apoptosis in rapidly dividing cells.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis, further contributing to its anticancer effects.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections showed that topical application of formulations containing this compound led to significant improvement in infection resolution compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.